molecular formula C8H16O2 B11751403 (3S,4E,6S)-oct-4-ene-3,6-diol

(3S,4E,6S)-oct-4-ene-3,6-diol

Cat. No.: B11751403
M. Wt: 144.21 g/mol
InChI Key: UKRCOLFEYJZGNV-JBGJSGBSSA-N
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Description

(3S,4E,6S)-oct-4-ene-3,6-diol is an organic compound characterized by its specific stereochemistry and functional groups. This compound features a double bond between the fourth and fifth carbon atoms and hydroxyl groups attached to the third and sixth carbon atoms. The stereochemistry is defined by the (3S,4E,6S) configuration, indicating the spatial arrangement of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4E,6S)-oct-4-ene-3,6-diol can be achieved through several methods. One common approach involves the stereoselective reduction of a precursor compound, such as an α,β-unsaturated ketone. This reduction can be carried out using chiral catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure hydrogenation reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3S,4E,6S)-oct-4-ene-3,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bond can be reduced to form saturated compounds.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of diketones or dialdehydes.

    Reduction: Formation of (3S,4S,6S)-octane-3,6-diol.

    Substitution: Formation of halogenated derivatives or ethers.

Scientific Research Applications

(3S,4E,6S)-oct-4-ene-3,6-diol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4E,6S)-oct-4-ene-3,6-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and double bond play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4E,6S)-6-ethyl-3-methylnon-4-en-1-yne
  • (3S,4E,6S)-3-ethyl-3,6,8-trimethylnon-4-en-1-yne

Uniqueness

(3S,4E,6S)-oct-4-ene-3,6-diol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

(E,3S,6S)-oct-4-ene-3,6-diol

InChI

InChI=1S/C8H16O2/c1-3-7(9)5-6-8(10)4-2/h5-10H,3-4H2,1-2H3/b6-5+/t7-,8-/m0/s1

InChI Key

UKRCOLFEYJZGNV-JBGJSGBSSA-N

Isomeric SMILES

CC[C@@H](/C=C/[C@H](CC)O)O

Canonical SMILES

CCC(C=CC(CC)O)O

Origin of Product

United States

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